2-(3-Bromopropoxy)tetrahydro-2H-pyran
Description
Significance of Tetrahydropyranyl (THP) Protecting Groups in Synthesis
The utility of the THP group lies in its ease of introduction, general stability under a range of non-acidic conditions, and straightforward removal. thieme-connect.denih.gov These characteristics make it an invaluable tool for chemists, particularly in the synthesis of complex molecules where multiple functional groups must be managed. nih.gov
In multistep organic synthesis, it is often necessary to selectively react one functional group in the presence of others. THP ethers are instrumental in this regard, serving as one of the first and most widely used protecting groups for alcohols. thieme-connect.denih.gov By converting a reactive alcohol into a stable THP ether, chemists can perform a variety of reactions, such as those involving strong bases, organometallic reagents (like Grignard or organolithium reagents), hydrides, and alkylating agents, without affecting the protected hydroxyl group. thieme-connect.deorganic-chemistry.org This allows for intricate molecular architectures to be assembled in a controlled, stepwise manner. Once the desired transformations are complete, the THP group can be removed to restore the original alcohol functionality for subsequent reactions. nih.gov
The stability profile of THP ethers is a key factor in their widespread use. They are robust and unreactive under strongly basic, nucleophilic, and reductive conditions. total-synthesis.comorganic-chemistry.org This stability, however, is contrasted by their lability to acid. total-synthesis.com
The cleavage, or deprotection, of THP ethers is typically achieved under mild acidic conditions. thieme-connect.de This is often accomplished using aqueous solutions of mineral or organic acids. acs.org The mechanism involves protonation of the ether oxygen, which facilitates the departure of the alcohol and forms a resonance-stabilized carbocation. total-synthesis.comyoutube.com This process, known as acetal (B89532) exchange or hydrolysis, efficiently regenerates the alcohol. total-synthesis.comthieme-connect.de A variety of acidic catalysts can be used for this purpose, including p-toluenesulfonic acid (TsOH), pyridinium (B92312) p-toluenesulfonate (PPTS), and even Lewis acids. total-synthesis.comorganic-chemistry.org The mild conditions required for cleavage ensure that other acid-sensitive functional groups within the molecule can often be preserved. thieme-connect.de
| Condition | Stability of THP Ether |
| Strongly Basic (e.g., NaOH, NaH) | Stable |
| Organometallic Reagents (e.g., Grignard, Organolithiums) | Stable |
| Hydride Reductants (e.g., LiAlH4, NaBH4) | Stable |
| Mild to Strong Acid (e.g., HCl, TsOH, Acetic Acid) | Labile (Cleaved) |
Brominated Alkyl Ethers as Synthetic Intermediates
Brominated alkyl ethers are a class of compounds that feature both an ether linkage and a carbon-bromine bond. The presence of the bromine atom makes these molecules valuable intermediates in synthesis.
Reactivity of Alkyl Bromides in Nucleophilic Substitution Reactions
Alkyl bromides are highly effective substrates for nucleophilic substitution reactions, particularly the SN2 (substitution nucleophilic bimolecular) reaction. msu.edu In this type of reaction, a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion in a single, concerted step. pearson.com
Several factors contribute to the reactivity of alkyl bromides. The carbon-bromine (C-Br) bond is polarized, with the carbon atom being electron-deficient (electrophilic) and thus susceptible to attack by an electron-rich nucleophile. chemistry.coach Furthermore, the bromide ion (Br⁻) is an excellent leaving group because it is a weak base and can stabilize the negative charge effectively. pearson.com The reactivity order for alkyl halides in SN2 reactions is generally RI > RBr > RCl, reflecting the decreasing strength of the carbon-halogen bond and the increasing stability of the halide anion as a leaving group. stackexchange.com
Strategic Utility of Brominated Linkers in Molecular Construction
A brominated linker is a molecular chain containing a bromine atom that is used to connect two or more molecular fragments. These linkers are strategically important in the design and synthesis of complex molecules, including bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras). bldpharm.comnih.gov The alkyl bromide functionality serves as a reactive handle, allowing for the covalent attachment of the linker to another molecule via a nucleophilic substitution reaction.
The length and composition of the linker are critical as they can influence the properties of the final molecule, such as its spatial conformation and permeability. bldpharm.com By choosing a linker with a specific chain length, chemists can precisely control the distance and orientation between different parts of a molecule, which is crucial for achieving the desired biological or chemical activity. nih.gov
Overview of 2-(3-Bromopropoxy)tetrahydro-2H-pyran as a Bifunctional Synthon
This compound is a prime example of a bifunctional synthon, a synthetic building block that contains two distinct reactive sites. This compound integrates the key features of a THP-protected alcohol and an alkyl bromide into a single molecule.
Its chemical structure consists of a three-carbon (propoxy) chain linked to a tetrahydropyran (B127337) ring at one end and a bromine atom at the other. This unique arrangement allows for a two-stage reactivity profile:
The alkyl bromide end can readily participate in nucleophilic substitution reactions to form a new bond, attaching the three-carbon linker to a substrate.
The THP ether end acts as a masked hydroxyl group. It remains inert during the initial substitution reaction and can be selectively deprotected later under mild acidic conditions to reveal a terminal alcohol.
This dual functionality makes this compound a valuable reagent for introducing a protected 3-hydroxypropyl group onto various molecules. It is prepared through a straightforward, one-step reaction between 3-bromopropanol and 2,3-dihydropyran. guidechem.com Its use as an organic intermediate is well-established in synthetic studies. sigmaaldrich.com
| Property | Value |
| CAS Number | 33821-94-2 |
| Molecular Formula | C₈H₁₅BrO₂ |
| Molecular Weight | 223.11 g/mol |
| Appearance | Liquid |
| Boiling Point | 64.5 °C at 0.8 mmHg |
| Density | 1.317 g/mL at 25 °C |
Dual Functionality: THP Protection and Alkyl Bromide Reactivity
The compound this compound exemplifies the strategic advantage of a bifunctional reagent. It ingeniously combines the protective nature of the tetrahydropyranyl ether with the reactive potential of an alkyl bromide. This dual character allows for a two-stage reactivity profile.
The alkyl bromide moiety serves as an electrophilic site, readily participating in nucleophilic substitution reactions. This enables the introduction of a three-carbon chain into a target molecule. Common applications include the formation of new carbon-carbon bonds through reactions with organometallic reagents (like Grignard or organocuprate reagents) or the formation of ethers, esters, or amines through reactions with alkoxides, carboxylates, or amines, respectively.
Simultaneously, the tetrahydropyranyl ether acts as a "latent" or protected hydroxyl group. Once the alkyl bromide has reacted, the THP group can be selectively removed under acidic conditions to unveil a primary alcohol. This unmasking of the hydroxyl group opens up a new site for further chemical manipulation, such as oxidation to an aldehyde or carboxylic acid, or conversion to another functional group. This strategic protection and deprotection sequence is a powerful tool for synthetic chemists, allowing for the construction of complex molecular architectures in a controlled and stepwise manner.
Historical Context of its Application in Complex Molecule Synthesis
The utility of this compound as a bifunctional building block is demonstrated in the synthesis of various complex organic molecules, including natural products. A notable historical application is in the synthesis of insect pheromones, which are often characterized by specific stereochemistry and functional group arrangements.
Compound Data
Below are tables detailing the physicochemical and spectroscopic properties of this compound.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅BrO₂ |
| Molecular Weight | 223.11 g/mol |
| Appearance | Colorless to light yellow liquid |
| Density | 1.317 g/mL at 25 °C |
| Boiling Point | 64.5 °C at 0.8 mmHg |
Spectroscopic Data of this compound
| Spectroscopy | Data |
|---|---|
| ¹H NMR (300 MHz, CDCl₃) | δ 4.62 (t, 1H), 3.95-3.85 (m, 2H), 3.59-3.48 (m, 4H), 2.18-2.10 (m, 2H), 1.90-1.45 (m, 6H) |
| ¹³C NMR (75 MHz, CDCl₃) | δ 98.8, 64.8, 62.2, 32.9, 30.5, 25.4, 19.4 |
| Infrared (IR) | Characteristic peaks for C-O and C-Br stretching |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromopropoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c9-5-3-7-11-8-4-1-2-6-10-8/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNHUFQGDJLQRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380745 | |
| Record name | 2-(3-Bromopropoxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33821-94-2 | |
| Record name | 2-(3-Bromopropoxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Bomopropoxy)oxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 3 Bromopropoxy Tetrahydro 2h Pyran
Classical Synthetic Routes
Traditional methods for the preparation of 2-(3-bromopropoxy)tetrahydro-2H-pyran primarily involve the protection of the hydroxyl group of 3-bromopropanol as a tetrahydropyranyl (THP) ether. This is a common strategy in multi-step organic synthesis to prevent the alcohol functionality from interfering with subsequent reactions.
Reaction of 3-Bromopropanol with Dihydropyran (DHP)
The most prevalent method for synthesizing this compound is the reaction between 3-bromopropanol and 3,4-dihydro-2H-pyran (DHP). This reaction is an example of the protection of an alcohol as a THP ether, which proceeds via an acid-catalyzed addition of the alcohol to the double bond of DHP.
A variety of acid catalysts can be employed to facilitate the reaction between 3-bromopropanol and DHP. Common catalysts include p-toluenesulfonic acid (p-TsOH) and pyridinium (B92312) p-toluenesulfonate (PPTS).
In a typical procedure using p-TsOH, 3-bromopropanol and an excess of dihydropyran are dissolved in a suitable aprotic solvent, such as dichloromethane (B109758). A catalytic amount of p-TsOH is then added, and the reaction is stirred at room temperature for several hours. The reaction is subsequently quenched, and the desired product is isolated and purified, often through column chromatography. One reported synthesis using this method achieved a yield of 88%.
Pyridinium p-toluenesulfonate (PPTS) is another effective catalyst for this transformation. PPTS is considered a milder alternative to p-TsOH, which can be advantageous when working with acid-sensitive substrates. The reaction conditions using PPTS are similar to those with p-TsOH, involving the stirring of the reactants in a solvent like dichloromethane at room temperature. A reported synthesis utilizing PPTS afforded the product in a 66% yield.
| Catalyst | Solvent | Reaction Time | Yield |
| p-Toluenesulfonic acid (p-TsOH) | Dichloromethane | 12 hours | 88% |
| Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane | 5 hours | 66% |
The optimization of reaction conditions for the synthesis of this compound is crucial for maximizing the yield and purity of the final product. Key parameters that can be adjusted include the choice of catalyst, solvent, reaction temperature, and the stoichiometry of the reactants.
For instance, the reaction is known to be exothermic, and controlling the temperature, particularly during the addition of reagents, is important to prevent the formation of byproducts and decomposition of the product. Running the reaction at cooler temperatures, such as 0 °C, can help to manage the exotherm and may lead to a cleaner reaction profile.
The choice of catalyst is also critical. While strong acids like p-TsOH can be very effective, they can sometimes lead to the formation of impurities. Milder catalysts, such as PPTS, may offer a better balance between reaction rate and selectivity, resulting in a higher purity product, albeit sometimes with a longer reaction time or slightly lower yield.
The work-up procedure is another area for optimization. Neutralizing the acidic catalyst thoroughly before distillation is important to prevent acid-catalyzed decomposition of the product at elevated temperatures. The use of a mild base for quenching and subsequent purification techniques like vacuum distillation are often employed to obtain a product of high purity.
Derivatization from Related Halogenated Precursors (e.g., 2-(3-Chloropropoxy)tetrahydro-2H-pyran)
An alternative synthetic approach to this compound involves the derivatization of a related halogenated precursor, such as 2-(3-chloropropoxy)tetrahydro-2H-pyran. This can be achieved through a halogen exchange reaction, commonly known as the Finkelstein reaction. wikipedia.org
In this method, 2-(3-chloropropoxy)tetrahydro-2H-pyran is treated with an excess of a bromide salt, typically sodium bromide or potassium bromide, in a suitable solvent like acetone (B3395972) or methyl ethyl ketone. The reaction is driven to completion by the precipitation of the less soluble chloride salt (sodium chloride or potassium chloride) from the reaction mixture. This nucleophilic substitution reaction effectively replaces the chlorine atom with a bromine atom to yield the desired product. wikipedia.org
This route is particularly useful when the corresponding chloro-precursor is more readily available or less expensive than 3-bromopropanol. The efficiency of the Finkelstein reaction is generally high for primary halides, making it a viable method for the synthesis of this compound. wikipedia.org
Green Chemistry Approaches to Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.
Utilization of Non-Toxic Reagents and Catalysts (e.g., Bismuth(III) Salts)
One of the key principles of green chemistry is the use of non-toxic and recyclable reagents and catalysts. In the context of synthesizing this compound, bismuth(III) salts have emerged as promising green catalysts for the tetrahydropyranylation of alcohols. organic-chemistry.orgorientjchem.org Bismuth compounds are generally considered to have low toxicity, are relatively inexpensive, and are stable in the presence of air and moisture. orientjchem.org
Bismuth(III) triflate (Bi(OTf)₃) and bismuth(III) chloride (BiCl₃) have been shown to be highly efficient catalysts for the reaction of alcohols with dihydropyran. organic-chemistry.orgorientjchem.org These reactions can often be carried out under solvent-free conditions at room temperature, which significantly reduces the environmental impact of the synthesis. organic-chemistry.orgorientjchem.org The catalyst loading can be very low, in some cases as little as 0.1 mol%, and the product can be easily isolated by simple filtration. organic-chemistry.org
The use of bismuth(III) salts offers several advantages over classical acid catalysts:
Mild Reaction Conditions: The reactions can be performed at room temperature, avoiding the need for heating or cooling. organic-chemistry.org
Solvent-Free Synthesis: The absence of a solvent reduces waste and simplifies the purification process. organic-chemistry.org
Low Catalyst Loading: Only a small amount of the catalyst is required for the reaction to proceed efficiently. organic-chemistry.org
High Yields: The reactions typically provide the desired THP ethers in high yields. orientjchem.org
Environmentally Benign: Bismuth salts are considered to be more environmentally friendly than many traditional acid catalysts. orientjchem.org
Solvent-Free or Environmentally Benign Reaction Conditions
Traditional synthesis of this compound often employs chlorinated solvents like dichloromethane. guidechem.com However, growing emphasis on green chemistry has spurred the development of more environmentally benign protocols. One significant advancement is the adoption of solvent-free conditions. For the closely related compound 2-(2-bromoethoxy)-tetrahydro-2H-pyran, a process has been developed that eliminates the need for any solvent. researchgate.net This approach not only reduces volatile organic compound (VOC) emissions but also simplifies the work-up procedure, as there is no solvent to remove. researchgate.net
The reaction between the alcohol and 3,4-dihydropyran is exothermic, and in a solvent-free setting, careful control of the reagent addition rate is crucial to manage the heat evolved. researchgate.net While specific solvent-free syntheses for this compound are not extensively detailed in the literature, the principles are directly transferable. Other green approaches for pyran synthesis in general involve using aqueous media or catalysis by cost-effective and reusable ionic liquids, which can lead to excellent product yields while minimizing environmental impact. nih.govnih.gov
Atom Economy and Waste Minimization in Production
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. acs.orgwikipedia.org The synthesis of this compound is an addition reaction, which is inherently highly atom-economical.
Reaction: 3-Bromopropanol (C₃H₇BrO) + 3,4-Dihydro-2H-pyran (C₅H₈O) → this compound (C₈H₁₅BrO₂)
In this ideal reaction, all atoms from both reactants are combined to form the single desired product, resulting in a theoretical atom economy of 100%. wikipedia.org This contrasts sharply with substitution or elimination reactions, which generate stoichiometric byproducts. rsc.org
Waste minimization in the production process is closely linked to both atom economy and the elimination of solvents. A comparative analysis of a traditional versus a solvent-free process for a similar THP ether highlights the substantial reduction in waste. researchgate.net
| Parameter | Traditional Solvent-Based Method | Optimized Solvent-Free Method |
|---|---|---|
| Solvent Used | Dichloromethane | None |
| Reaction Volume | ~10 liters | ~1 liter |
| Work-up Volume | ~20 liters | ~1 liter |
| Wastewater Generated | ~29 liters | None |
Data adapted from a scale-up synthesis of a related bromoalkoxy-tetrahydropyran. researchgate.net
By moving to a solvent-free process, the generation of aqueous and organic waste is dramatically reduced, making the synthesis more environmentally and economically sustainable. researchgate.netrsc.org
Advanced Synthetic Protocols and Innovations
Chemo- and Regioselective Synthesis Strategies
The synthesis of this compound is a well-established example of a chemo- and regioselective reaction.
Chemoselectivity: The reaction chemoselectively protects the hydroxyl group of 3-bromopropanol without affecting the bromo- group. The acid catalyst activates the 3,4-dihydro-2H-pyran, making it susceptible to nucleophilic attack by the alcohol, which is a much more favorable pathway than any side reactions involving the alkyl bromide.
Regioselectivity: The addition of the alcohol to the double bond of 3,4-dihydro-2H-pyran is highly regioselective. The reaction proceeds via protonation of the enol ether at the C-3 position. This generates a resonance-stabilized oxocarbenium ion intermediate with the positive charge on the C-2 carbon. The alcohol (3-bromopropanol) then acts as a nucleophile, attacking the electrophilic C-2 carbon. This mechanism ensures the formation of the 2-substituted tetrahydropyran (B127337) ether almost exclusively, as opposed to the 3-substituted isomer.
This inherent selectivity means that complex strategies are often not required for this specific transformation, as the electronic properties of the 3,4-dihydro-2H-pyran direct the reaction to the desired constitutional isomer. guidechem.com
Scalable Synthesis for Industrial and Large-Scale Research Applications
Transitioning the synthesis of this compound from the laboratory bench to an industrial scale requires addressing several key factors, primarily reaction kinetics, heat management, and process simplification.
A documented scale-up of the synthesis of the analogous 2-(2-bromoethoxy)-tetrahydro-2H-pyran from a gram to a 300-gram scale provides critical insights. researchgate.net The key modifications for a successful and safe scale-up included:
Elimination of Solvents: Removing dichloromethane simplified the process and improved the productivity (w/v). researchgate.net
Thermal Management: The reaction is highly exothermic. On a large scale, this was controlled by the slow, drop-wise addition of 3,4-dihydropyran to the bromo-alcohol at a controlled temperature (e.g., 0-25 °C). researchgate.net This prevents dangerous temperature spikes and the formation of colored byproducts. researchgate.net
Process Simplification: The work-up was simplified to a quench with a base like triethylamine (B128534) (TEA) to neutralize the acid catalyst, followed by filtration, eliminating the need for extensive aqueous washes and extractions. researchgate.net
These optimizations led to an increased yield (from ~88% to ~98%) and a significant improvement in process efficiency, making the synthesis viable for large-scale applications. researchgate.net For other pyran derivatives, pilot-plant scale production has identified pH control and agitation speed as other critical factors for successful scale-up. researchgate.net
| Parameter | R&D Laboratory Method | Optimized Scale-Up Process |
|---|---|---|
| Batch Size | Grams | 300+ Grams |
| Solvent | Present (e.g., Dichloromethane) | Absent |
| Reaction Time | ~18 hours | ~4-5 hours |
| Thermal Control | Standard cooling | Controlled drop-wise addition |
| Work-up | Aqueous wash, extraction | Simple quench and filtration |
| Typical Yield | ~88% | ~98% |
Data based on the synthesis of a related bromoalkoxy-tetrahydropyran. researchgate.net
Preparation of Stabilized Forms (e.g., with Potassium Carbonate)
The tetrahydropyranyl (THP) ether linkage in this compound is sensitive to acid. Trace amounts of acid can catalyze the hydrolysis of the ether, cleaving it back to 3-bromopropanol and 3,4-dihydro-2H-pyran. This instability can be problematic during long-term storage or in subsequent reaction steps.
To prevent degradation, commercial preparations of this compound are often stabilized with a small amount of a solid base. fishersci.comthermofisher.com Potassium carbonate (K₂CO₃) is commonly used for this purpose. thermofisher.com
The role of potassium carbonate is to act as an acid scavenger. researchgate.net It is a mild, inorganic base that can neutralize any residual acidic catalyst (e.g., p-toluenesulfonic acid) from the synthesis or any acidic impurities that may form over time, such as hydrobromic acid (HBr) from the potential decomposition of the alkyl bromide moiety. By maintaining slightly basic or neutral conditions, the stabilizer ensures the integrity and purity of the compound during storage. thermofisher.com The use of potassium carbonate is a simple and effective method for enhancing the shelf-life of this and other acid-sensitive reagents. researchgate.netnih.gov
Reactivity and Chemical Transformations of 2 3 Bromopropoxy Tetrahydro 2h Pyran
Nucleophilic Substitution Reactions at the Bromine Center
The primary alkyl bromide in 2-(3-Bromopropoxy)tetrahydro-2H-pyran is susceptible to nucleophilic substitution, primarily through an SN2 mechanism. This allows for the introduction of a variety of functional groups by displacing the bromide ion.
The carbon atom attached to the bromine is a primary center, which is ideal for SN2 reactions as it is relatively unhindered. youtube.com Strong nucleophiles can readily attack this electrophilic carbon, leading to the displacement of the bromide leaving group. ksu.edu.sa The general stability of the THP ether group under basic and nucleophilic conditions makes these transformations highly efficient. thieme-connect.de
Common nucleophiles that can be employed in SN2 reactions with this compound include:
Amines: Primary and secondary amines can be used to form the corresponding substituted amines. To avoid over-alkylation, especially when synthesizing primary amines, it is often necessary to use a large excess of the amine or to use alternative methods like the Gabriel synthesis or azide (B81097) reduction. youtube.comyoutube.com
Thiols: Thiolates, generated by deprotonating thiols with a mild base, are excellent nucleophiles and react efficiently to form thioethers.
Alcohols: Alkoxides, formed by deprotonating alcohols with a strong base such as sodium hydride, are potent nucleophiles that can displace the bromide to form ethers. youtube.comlibretexts.org This is a classic example of the Williamson ether synthesis. youtube.comyoutube.com
The SN2 reactions of this compound with various nucleophiles provide straightforward routes to a range of derivatives.
Table 1: Examples of Nucleophilic Substitution Products from this compound
| Nucleophile | Reagent Example | Product Class |
| Alkoxide | Sodium ethoxide (NaOEt) | Ether |
| Thiolate | Sodium thiophenoxide (NaSPh) | Thioether |
| Amine | Ammonia (B1221849) (NH₃) | Primary Amine |
| Azide | Sodium azide (NaN₃) | Alkyl Azide |
This table is for illustrative purposes and specific reaction conditions may vary.
The synthesis of primary amines can be effectively achieved by first reacting with sodium azide to form an alkyl azide, which can then be reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. youtube.com This two-step process avoids the issue of multiple alkylations that can occur when using ammonia directly. youtube.com
The formation of a Grignard reagent from this compound by reaction with magnesium metal would create a potent carbon-based nucleophile. This organometallic intermediate could then be used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters. masterorganicchemistry.comyoutube.com
However, the stability of the THP ether under Grignard reaction conditions is a critical consideration. While generally stable to strong bases, the Lewis acidic nature of the magnesium species (RMgBr) could potentially catalyze the cleavage of the acid-sensitive THP group. thieme-connect.de Therefore, careful control of reaction temperature, typically keeping it below 0°C, is often necessary to preserve the THP protecting group during the formation and subsequent reaction of the Grignard reagent. thieme-connect.de
Reactions Involving the Tetrahydropyranyl Ether Moiety
The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its ease of installation and removal. nih.gov It is stable to a variety of conditions, including strongly basic, organometallic, and hydride reagents, but can be readily cleaved under acidic conditions. thieme-connect.de
The cleavage of the THP ether proceeds via an acid-catalyzed hydrolysis mechanism. youtube.com Protonation of the ether oxygen makes the THP group a good leaving group, which departs to form a resonance-stabilized carbocation. youtube.com Subsequent reaction with water or an alcohol solvent yields the deprotected alcohol and a hemiacetal byproduct. sigmaaldrich.cn
A variety of acidic catalysts can be employed for this transformation, ranging from strong mineral acids to milder Lewis acids and solid-supported catalysts. nih.gov
The choice of deprotection conditions allows for the selective removal of the THP group in the presence of other acid-sensitive functionalities. Milder conditions are often preferred to enhance selectivity and minimize side reactions.
Table 2: Selected Reagents for the Deprotection of THP Ethers
| Reagent/Catalyst | Solvent | Conditions | Reference |
| p-Toluenesulfonic acid (PTSA) | Methanol | Room Temperature | nih.gov |
| Pyridinium (B92312) p-toluenesulfonate (PPTS) | Ethanol | 55°C | nih.gov |
| Acetic Acid | THF/Water | Room Temperature | nih.gov |
| Bismuth Triflate (Bi(OTf)₃) | Acetonitrile (B52724)/Water | Room Temperature | organic-chemistry.org |
| Cerium(III) Chloride (CeCl₃·7H₂O) | Methanol | Reflux | organic-chemistry.org |
| Zeolite H-beta | Dichloromethane (B109758) | Room Temperature | organic-chemistry.org |
| Palladium on Carbon (Pd/C) | Ethanol | Hydrogenation | researchgate.net |
It has been noted that commercial Palladium on carbon (Pd/C) catalysts can contain acidic impurities (from residual PdCl₂) which can catalyze the cleavage of THP ethers during hydrogenation reactions, especially in protic solvents like ethanol. researchgate.net This "inadvertent" deprotection can be suppressed by adding a base like pyridine (B92270) or by using a catalyst that has been washed with a basic solution. researchgate.net
Compatibility with Other Functional Groups during Deprotection
The removal of the tetrahydropyranyl (THP) protecting group is a critical step in synthetic pathways utilizing this compound. This deprotection is typically achieved under acidic conditions. A key consideration is the compatibility of these deprotection methods with other functional groups that may be present in the molecule, especially those introduced via substitution of the bromide. The THP ether itself is stable to a wide array of non-acidic reagents, including bases, organometallics, and hydrides.
Research into the selective deprotection of THP ethers has identified several methodologies that offer compatibility with various sensitive functional groups. While the deprotection of the parent this compound would simply yield 3-bromopropan-1-ol, in a synthetic context, the bromide would have been substituted first. The stability of the newly introduced group to acidic conditions is therefore paramount.
Mild acidic conditions are generally employed for THP deprotection to avoid undesired side reactions. Common reagents include acetic acid in a tetrahydrofuran/water mixture, or pyridinium p-toluenesulfonate (PPTS) in an alcoholic solvent. These methods are known to be compatible with a range of functional groups. For instance, functional groups such as esters, amides, and benzyl (B1604629) ethers are generally stable under these mild acidic conditions. Silyl ethers, like tert-butyldimethylsilyl (TBS) ethers, may also be retained depending on the specific acidic conditions used, as they are generally more acid-labile than THP ethers.
The following table summarizes the compatibility of common functional groups with typical THP deprotection methods.
| Functional Group | Reagent/Condition | Compatibility |
| Esters | Acetic Acid/THF/H₂O | High |
| Amides | Acetic Acid/THF/H₂O | High |
| Benzyl Ethers | PPTS in Ethanol | High |
| Silyl Ethers (e.g., TBS) | Acetic Acid/THF/H₂O | Moderate to Low |
| Alkenes | PPTS in Ethanol | High |
| Alkynes | Acetic Acid/THF/H₂O | High |
It is important to note that the specific substrate and the precise reaction conditions will ultimately determine the outcome of the deprotection step.
Tandem and Cascade Reactions Utilizing Both Functional Handles
The presence of two distinct reactive sites in this compound opens up possibilities for tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation. Such strategies are highly valued in organic synthesis for their efficiency in building molecular complexity.
Sequential Functionalization Strategies
A common approach involves the sequential functionalization of the two reactive centers. First, the alkyl bromide can undergo a nucleophilic substitution reaction. This is a versatile handle for introducing a wide variety of functionalities. For example, reaction with an alkoxide would yield an ether, while reaction with an azide would introduce a precursor to an amine. Following this initial transformation, the THP ether can be deprotected to reveal the primary alcohol. This newly liberated hydroxyl group can then participate in a subsequent reaction, such as an intramolecular cyclization.
For instance, if the nucleophile used in the initial substitution contains a suitable functional group, a subsequent intramolecular reaction can be triggered by the deprotection of the THP ether. An example would be the substitution with a malonic ester anion, followed by deprotection and subsequent lactonization.
One-Pot Transformations
More elegantly, both functional groups can be manipulated in a one-pot fashion. A hypothetical one-pot reaction could involve the initial substitution of the bromide, followed by the addition of an acid to the same reaction vessel to induce deprotection and potentially a subsequent intramolecular reaction without the isolation of intermediates. For example, a nucleophile could be introduced to displace the bromide, and then the addition of an acid could remove the THP group, allowing the resulting alcohol to cyclize onto the newly introduced functionality.
While specific examples of tandem and cascade reactions utilizing this compound are not extensively documented in the literature, the principles of its bifunctional reactivity suggest significant potential for such applications in the synthesis of heterocycles and other complex molecules.
Studies on Reaction Mechanisms and Kinetics
The reactions of this compound are governed by the well-established mechanisms of its constituent functional groups.
Mechanistic Pathways of Substitution and Deprotection
The nucleophilic substitution of the primary alkyl bromide is expected to proceed via an SN2 (bimolecular nucleophilic substitution) mechanism. This mechanism involves a backside attack of the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral. The reaction is a single, concerted step where the new bond forms as the old one breaks.
The deprotection of the THP ether, being an acetal (B89532), occurs through an acid-catalyzed hydrolysis. The mechanism involves protonation of one of the ether oxygens, followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water or another nucleophilic solvent, and subsequent deprotonation yields the free alcohol and 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form.
Kinetic Studies of Key Transformations
The SN2 reaction of the alkyl bromide would be expected to follow second-order kinetics, with the rate being dependent on the concentrations of both the substrate and the nucleophile. The rate equation would be:
Rate = k[this compound][Nucleophile]
The rate of this reaction would be influenced by factors such as the strength of the nucleophile, the solvent, and the reaction temperature.
The acid-catalyzed deprotection of the THP ether would exhibit kinetics dependent on the pH of the solution. The rate-determining step is typically the formation of the oxocarbenium ion. The rate of hydrolysis is generally first-order in the substrate and first-order in the acid catalyst at low acid concentrations.
A comprehensive kinetic analysis of reactions involving this bifunctional molecule would need to consider the interplay between the two reactive sites, particularly in any tandem or cascade sequences.
Applications of 2 3 Bromopropoxy Tetrahydro 2h Pyran in Complex Molecule Synthesis
Role as a Building Block for Heterocycles
The pyran ring is a fundamental structural motif found in a vast number of natural products and serves as a key intermediate in the construction of many complex structures. nih.gov While 2-(3-Bromopropoxy)tetrahydro-2H-pyran is not itself a pyran-forming reagent, its chemical properties make it a useful precursor for introducing side chains that can be later modified to form or be incorporated into heterocyclic systems.
The synthesis of natural products containing a pyran or related pyranone ring is a significant area of organic chemistry. nih.gov These structures are widespread in nature, particularly in fungal metabolites. nih.gov The utility of this compound in this context lies in its ability to act as a C3-O synthon. The bromopropyl end can react with a nucleophile on a core structure, and after subsequent synthetic steps, the THP-protected alcohol can be deprotected and cyclized to form a pyran ring or another oxygen-containing heterocycle. This strategic introduction of a protected hydroxyl group is crucial in multi-step total syntheses where functional group tolerance is paramount.
The construction of fused pyran ring systems is essential for accessing a variety of important molecular architectures, including those with pharmaceutical and industrial applications. nih.gov Methodologies such as intramolecular Heck reactions and tandem Prins-type cyclizations are employed to build these complex polycyclic frameworks. nih.gov As a bifunctional reagent, this compound can be used to tether a reactive chain to a pre-existing ring system. For instance, the alkyl bromide can be used to alkylate a phenol (B47542) or another suitable nucleophile on a benzene (B151609) ring. After deprotection of the THP ether, the resulting alcohol could, in principle, participate in an intramolecular cyclization reaction to form a fused pyran ring, such as in a benzopyran system.
Intermediacy in the Synthesis of Biologically Active Compounds
The functional group combination in this compound makes it a useful intermediate in the synthesis of various biologically active molecules. Its ability to introduce a protected hydroxypropyl chain is valuable in building precursors for pharmaceuticals, agrochemicals, and pheromones.
The pyran motif is a core structure in a wide range of pharmacologically active compounds, including antibiotics, anticancer agents, and neurological modulators. mdpi.com Intermediates containing protected functional groups are essential in the multi-step synthesis of active pharmaceutical ingredients (APIs). The use of this compound has been documented as a reactant in the synthesis of novel compounds for pharmaceutical applications. googleapis.com
A closely related analog, 2-(2-bromoethoxy)-tetrahydro-2H-pyran, has been identified as a key intermediate in the innovative and convergent synthesis of an API. researchgate.net This highlights the utility of THP-protected bromo-ethers for introducing hydroxy-alkyl groups onto target molecules in pharmaceutical manufacturing. researchgate.net The THP protecting group is easily removed in a later step to reveal the free alcohol moiety, a common functional group in drug molecules. researchgate.net
Modern agrochemical research and development relies heavily on synthetic chemistry to create new herbicides, fungicides, and insecticides with improved efficacy and better environmental profiles. researchgate.netnih.gov Halogenated organic compounds are particularly significant, with a large percentage of recently launched agrochemicals containing halogen atoms. researchgate.net These atoms influence the molecule's physicochemical properties, which are critical for biological activity. researchgate.net
As a halogenated intermediate, this compound serves as a potential building block in agrochemical synthesis. evonik.com It can be used to introduce a functionalized side chain onto a larger, more complex molecule that forms the core of a pesticide or herbicide. The protected alcohol offers a site for later-stage modification, allowing for the fine-tuning of the final product's properties.
One of the most well-defined applications of this compound is in the synthesis of insect pheromones, which are crucial tools for integrated pest management. researchgate.net The compound is a key reactant in one synthetic pathway for producing ethyl 4-methyloctanoate, the aggregation pheromone of the Coconut Rhinoceros Beetle (Oryctes rhinoceros), a major pest of coconut and palm plantations. researchgate.netgoogle.comgoogle.com
In this synthesis, this compound is used in a Grignard coupling reaction. The reaction involves the formation of a Grignard reagent from 2-bromohexane, which then couples with the bromopropyl end of this compound. This key step builds the carbon skeleton of the target molecule. Subsequent deprotection of the THP ether and oxidation/esterification steps yield the final pheromone product, ethyl 4-methyloctanoate. researchgate.net
| Reactant 1 | Reactant 2 | Key Reaction Type | Product | Significance |
|---|---|---|---|---|
| Grignard reagent from 2-bromohexane | This compound | Grignard Coupling | THP-protected precursor to 4-methyloctanoic acid | Forms the carbon backbone of the pheromone. researchgate.net |
Contribution to Total Synthesis of Natural Products
The unique characteristics of this compound make it a valuable tool in the total synthesis of natural products, where precise control over reactivity and the sequence of bond formation is paramount.
A primary application of this compound is the installation of a three-carbon hydroxypropyl chain onto various molecular scaffolds. The compound's bromopropyl group readily participates in nucleophilic substitution reactions with alkoxides, phenoxides, and other nucleophiles.
In one documented synthetic sequence, 3,4-Dihydro-2(1H)-quinolinone was deprotonated using sodium hydride in dimethylformamide to generate a nucleophile. Subsequent reaction with this compound resulted in the alkylation of the quinolinone nitrogen, successfully attaching the protected hydroxypropyl linker. The THP ether ensures that the hydroxyl group remains inert during this and potentially other transformations, to be deprotected later to yield the terminal alcohol. This strategy is instrumental in building more complex molecules from foundational heterocyclic structures.
| Reactant | Reagent | Product |
| 3,4-Dihydro-2(1H)-quinolinone | 1. Sodium Hydride 2. This compound | 1-[3-(Tetrahydro-2H-pyran-2-yloxy)propyl]-3,4-dihydroquinolin-2(1H)-one |
The tetrahydropyranyl (THP) group is a well-established protecting group for hydroxyl functions in carbohydrate chemistry due to its stability under a range of reaction conditions and its ease of removal under mild acidic conditions. While the specific use of this compound as a linker to connect saccharide units or to attach them to other molecules is a logical extension of this principle, detailed examples in the synthesis of oligo- and polysaccharides are not extensively documented in readily available literature. The conceptual application involves using the bromopropyl moiety to alkylate a free hydroxyl group on a sugar ring, thereby introducing a linker that terminates in a protected hydroxyl group, which can be unmasked for subsequent glycosylation or functionalization steps.
In the field of terpenoid synthesis, where molecules often feature multiple hydroxyl groups requiring differential protection, the THP ether functionality is frequently employed. The use of this compound allows for the introduction of a flexible three-carbon chain terminating in a protected alcohol. This can serve to extend the carbon skeleton or to act as a tether for intramolecular reactions designed to form complex ring systems characteristic of many terpenoids. However, specific, documented multistep syntheses of terpenoid natural products employing this particular reagent remain specialized.
Advanced Synthetic Strategies Employing the Compound
Beyond its role as a simple linker, this compound is utilized in more sophisticated synthetic strategies that leverage its reactivity for achieving high levels of control and efficiency.
A significant challenge in the synthesis and modification of complex polyphenolic compounds, such as the phlorotannin dieckol (B191000), is achieving regioselectivity. Dieckol possesses eleven hydroxyl groups with similar reactivity, making selective functionalization difficult.
Research has demonstrated that this compound can be used for the highly regioselective introduction of a protected hydroxypropyl group onto the dieckol scaffold. Under optimized SN2 reaction conditions, the alkylation occurs with remarkable preference at the 6-O position of dieckol. This high degree of regioselectivity, confirmed by 2D-NMR spectroscopic analyses, provides a powerful method for modifying a specific site on a complex natural product, enabling the synthesis of unique derivatives with potentially altered biological properties. This controlled mono-O-substitution is a key tool for developing dieckol-based drug candidates by allowing for the attachment of various functionalities to improve pharmacological attributes.
| Substrate | Reagent | Key Outcome |
| Dieckol | This compound | Highly regioselective introduction of a 3-(tetrahydropyranyloxy)propyl group at the 6-O position. |
The utility of this compound is most evident in multistep reaction sequences where its dual nature as both a reactive alkylating agent and a carrier of a protected functional group is exploited. The THP-protected hydroxyl allows chemists to carry this functionality through several synthetic steps that might otherwise be incompatible with a free alcohol.
An example of such a sequence involves the initial alkylation of a substrate, followed by transformations on other parts of the molecule, and culminating in the deprotection of the THP group to reveal the primary alcohol. This terminal alcohol can then be used in subsequent reactions, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for further substitution. This strategic deferral of functionality is a cornerstone of modern organic synthesis, enabling the efficient construction of target molecules with complex architectures. The synthesis involving 3,4-Dihydro-2(1H)-quinolinone illustrates the first step in such a potential sequence, creating an intermediate poised for further elaboration after the eventual removal of the THP protecting group.
Spectroscopic and Analytical Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for determining the precise structure of "2-(3-Bromopropoxy)tetrahydro-2H-pyran" in solution. By analyzing the chemical shifts, multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can assign each signal to a specific atom within the molecule, confirming the connectivity of the tetrahydropyran (B127337) ring, the propoxy linker, and the terminal bromine atom.
The ¹H NMR spectrum of "this compound" provides a detailed map of the proton environments within the molecule. In a typical analysis using a 300 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent, the proton signals are distributed across a characteristic range of chemical shifts (δ) measured in parts per million (ppm).
The anomeric proton on the carbon adjacent to the two oxygen atoms (C2 of the THP ring) is typically the most downfield signal, appearing as a triplet at approximately 4.62 ppm. The protons of the methylene (B1212753) groups in the propoxy chain and the tetrahydropyran ring appear as a series of multiplets between 1.45 and 3.95 ppm. Specifically, the methylene group attached to the bromine atom (Br-CH₂) is observed around 3.59-3.48 ppm, while the methylene groups of the THP ring are found in the more shielded region of the spectrum.
A representative dataset for the ¹H NMR assignments is presented below.
Note: t = triplet, m = multiplet. Assignments are based on typical chemical shift values and synthetic reports.
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In a 75 MHz ¹³C NMR spectrum in CDCl₃, distinct signals are observed for each unique carbon atom in "this compound".
The anomeric carbon (O-CH-O) of the tetrahydropyran ring is the most deshielded, appearing at approximately 98.83 ppm. The carbons directly bonded to oxygen in the ether linkage also show downfield shifts, with the C6 of the THP ring and the adjacent methylene of the propoxy chain appearing at 62.18 ppm and 64.84 ppm, respectively. The carbon atom attached to the bromine is found at about 32.88 ppm. The remaining aliphatic carbons of the THP ring resonate at higher fields (more shielded), specifically at 30.55 ppm, 25.37 ppm, and 19.42 ppm.
The following table summarizes the ¹³C NMR chemical shift assignments.
While one-dimensional ¹H and ¹³C NMR spectra provide foundational data, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed for unambiguous assignment of all signals and complete structural confirmation. An HSQC experiment would correlate each proton signal with the carbon to which it is directly attached, confirming the C-H connectivities. An HMBC experiment would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is invaluable for piecing together the molecular fragments and confirming the link between the tetrahydropyran ring and the 3-bromopropoxy side chain.
A detailed search of academic literature and spectral databases did not yield specific 2D NMR studies conducted on "this compound." Therefore, while these techniques are standard for full characterization, specific experimental correlation data for this compound is not publicly available.
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. The calculated exact mass for the molecular ion of "this compound" ([C₈H₁₅BrO₂]⁺) is 222.02554 Da. nih.gov An experimental HRMS measurement would be expected to yield a value that is in very close agreement with this calculated mass, thereby confirming the elemental composition of the compound.
Specific experimental HRMS data for "this compound" are not reported in the readily accessible scientific literature.
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can help to identify the molecule and confirm its structure. For "this compound," characteristic fragmentation pathways would be expected. A primary fragmentation would likely be the cleavage of the tetrahydropyranyl group, which is a common and facile fragmentation for THP-protected alcohols, leading to a prominent ion at m/z = 85. Another expected fragmentation would be the loss of the bromine atom or the entire bromopropoxy side chain.
While a mass spectrum for this compound is listed as available in commercial databases, a detailed analysis of its specific fragmentation patterns has not been published in peer-reviewed literature. nih.gov Therefore, a definitive experimental fragmentation table cannot be provided.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. utdallas.edu The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features: the saturated hydrocarbon backbone, the ether linkages, and the carbon-bromine bond.
The most prominent absorptions are from the C-H stretching vibrations of the aliphatic methylene (CH₂) groups in the tetrahydropyran ring and the propoxy chain. These typically appear as strong, sharp peaks in the region of 2850–2960 cm⁻¹. libretexts.org The presence of two ether functionalities (C-O-C), one within the cyclic pyran system and one linking the side chain, gives rise to strong C-O stretching bands, which are generally observed in the 1000–1200 cm⁻¹ range. lumenlearning.com The acetal (B89532) C-O-C-O-C system has a particularly characteristic set of absorptions in this region. Finally, the C-Br stretching vibration is expected in the lower frequency "fingerprint region" of the spectrum, typically between 500 and 600 cm⁻¹, although its intensity can be variable. utdallas.edu The absence of significant absorption above 3000 cm⁻¹ confirms the lack of alkene or aromatic C-H bonds, and the absence of strong bands around 1700 cm⁻¹ or 3400 cm⁻¹ indicates the absence of carbonyl (C=O) or hydroxyl (O-H) groups, respectively. pressbooks.pub
Table 1: Characteristic Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 | Strong |
| C-O Stretch | Ether / Acetal | 1000 - 1200 | Strong |
| C-H Bend | Aliphatic (CH₂) | 1450 - 1470 | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. From this pattern, a detailed map of electron density can be calculated, revealing exact bond lengths, bond angles, and torsional angles of the molecule in the solid state. nih.gov
As of now, there are no publicly available reports of a single-crystal X-ray diffraction study for this compound in major crystallographic databases. This is likely because the compound is a liquid at standard temperature and pressure, which makes single crystal growth challenging, often requiring cryo-crystallography techniques.
Were a crystal structure to be determined, it would provide invaluable information. Researchers would be able to:
Confirm the Conformation: The tetrahydropyran (THP) ring is known to adopt a stable chair conformation, and X-ray crystallography would confirm this and reveal the precise orientation (axial or equatorial) of the 3-bromopropoxy substituent.
Determine Molecular Geometry: It would provide exact measurements of all bond lengths (e.g., C-O, C-C, C-Br) and angles, allowing for comparison with theoretical models.
Analyze Intermolecular Interactions: The data would reveal how molecules pack together in the crystal lattice, highlighting any significant non-covalent interactions, such as dipole-dipole or van der Waals forces, which govern the physical properties of the solid. mdpi.com
Chromatographic Methods for Purity Assessment and Isolation
Chromatography is an essential tool for separating, identifying, and purifying compounds from a mixture. For a compound like this compound, both gas and liquid chromatography are routinely used to assess its purity after synthesis and to isolate it from starting materials or by-products.
Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds like this compound. In this method, the compound is first vaporized and separated from other components in a mixture as it passes through a long, thin capillary column (the GC part). amazonaws.com The separation is based on the compound's boiling point and its interactions with the stationary phase coating the column.
After separation, the molecules enter the mass spectrometer (the MS part), where they are ionized and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint. zenodo.org The mass spectrum for this compound would be expected to show a molecular ion peak corresponding to its molecular weight (C₈H₁₅BrO₂; approx. 222/224 g/mol , showing the characteristic isotopic pattern for bromine). nih.gov Key fragmentation patterns would likely include the loss of the bromo-propyl side chain and the fragmentation of the tetrahydropyran ring, notably a prominent peak at m/z = 85, corresponding to the tetrahydropyranyl cation. nih.gov The purity of a sample is determined from the gas chromatogram by comparing the area of the main peak to the total area of all peaks. amazonaws.com
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| Mass-to-Charge Ratio (m/z) | Possible Fragment Identity | Formula of Fragment |
|---|---|---|
| 222 / 224 | Molecular Ion [M]⁺ | [C₈H₁₅BrO₂]⁺ |
| 141 / 143 | [M - C₅H₉O]⁺ | [C₃H₆BrO]⁺ |
| 121 / 123 | [M - C₅H₉O₂]⁺ | [C₃H₆Br]⁺ |
High-performance liquid chromatography (HPLC) is a versatile technique used for both the analysis and purification of compounds that may not be sufficiently volatile or stable for GC analysis. google.com For purity assessment of this compound, a reversed-phase HPLC method is typically employed.
In this setup, the compound is dissolved in a suitable solvent and injected into a stream of a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) that flows through a column packed with a nonpolar stationary phase (e.g., C18-silica). researchgate.net The compound separates from impurities based on differences in polarity; less polar compounds interact more strongly with the stationary phase and thus take longer to elute from the column. A detector, commonly a UV detector (though this compound has a weak chromophore) or a refractive index (RI) detector, records the elution profile, producing a chromatogram where purity is assessed by the relative peak areas.
Preparative HPLC operates on the same principles but uses larger columns and higher flow rates to physically separate and isolate larger quantities of the desired compound from a reaction mixture. researchgate.net This is particularly useful for obtaining highly pure samples for further research.
Table 3: Example of a Hypothetical Analytical HPLC Method for this compound
| Parameter | Condition |
|---|---|
| Column | C18 (Reversed-Phase), 4.6 x 250 mm, 5 µm |
| Mobile Phase | Isocratic or Gradient; e.g., Acetonitrile:Water (70:30) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | Refractive Index (RI) or UV (at low wavelength, e.g., 210 nm) |
| Injection Volume | 10 µL |
Future Directions and Emerging Research Areas
Exploration of Novel Catalytic Methods for Synthesis and Transformation
Future research is expected to focus on the development of more efficient and sustainable catalytic methods for the synthesis and transformation of 2-(3-bromopropoxy)tetrahydro-2H-pyran. While traditional acid-catalyzed methods for the formation of THP ethers are common, they often require harsh conditions. organic-chemistry.orgnih.gov The exploration of milder and more selective catalysts is a growing area of interest.
Organocatalysis, in particular, presents a promising avenue for the asymmetric synthesis of functionalized tetrahydropyrans. nih.govrsc.org The development of organocatalytic methods for the synthesis of this compound could provide access to enantiomerically enriched forms of the compound, which would be highly valuable for the synthesis of chiral molecules. Furthermore, novel catalytic transformations of the bromo- and THP-ether moieties could lead to the development of new synthetic methodologies. For instance, metal-catalyzed cross-coupling reactions at the bromine-bearing carbon and catalytic ring-opening of the tetrahydropyran (B127337) ring could provide access to a diverse range of functionalized molecules. rsc.org
Table 1: Comparison of Potential Catalytic Methods for Synthesis and Transformation
| Catalytic Method | Potential Advantages | Research Focus |
| Organocatalysis | Mild reaction conditions, high stereoselectivity, metal-free. | Asymmetric synthesis of this compound. |
| Metal Catalysis | High efficiency, broad substrate scope. | Cross-coupling reactions, catalytic ring-opening. |
| Heterogeneous Catalysis | Catalyst recyclability, simplified purification. nih.gov | Environmentally benign synthesis and transformations. nih.gov |
Development of Asymmetric Synthesis Using Chiral Auxiliaries Derived from the Compound
The development of new chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling the preparation of enantiomerically pure compounds. wikipedia.orgsigmaaldrich.com The structure of this compound offers a scaffold for the design of novel chiral auxiliaries. The tetrahydropyran ring can provide a rigid chiral environment, while the bromopropoxy group allows for attachment to a substrate molecule.
Future research could focus on the synthesis of chiral derivatives of this compound and their application as chiral auxiliaries in a variety of asymmetric reactions, such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net The stereochemical outcome of these reactions would be influenced by the chiral environment of the auxiliary, leading to the preferential formation of one enantiomer of the product. wikipedia.org The development of such auxiliaries would expand the toolbox of synthetic chemists for the construction of complex chiral molecules. nih.gov
Advanced Materials Science Applications
The unique chemical properties of this compound make it an interesting building block for the development of advanced functional materials. rsc.org The bromo-substituent can be used as a site for polymerization or for grafting onto polymer backbones, while the THP ether can serve as a protecting group or as a stimuli-responsive moiety. rug.nltandfonline.com
One emerging area of research is the development of stimuli-responsive materials that can change their properties in response to external triggers such as pH, temperature, or light. nih.govmdpi.comrsc.org The acid-lability of the THP ether makes it a potential pH-responsive linker. nih.gov Polymers incorporating this moiety could be designed to release encapsulated cargo, such as drugs or imaging agents, in the acidic environment of tumor tissues or intracellular compartments. Furthermore, the incorporation of this compound into polymer architectures could lead to the development of new materials with tailored thermal and mechanical properties. scispace.combit.edu.cn
Design of Probes and Tags for Chemical Biology Studies
Chemical probes and tags are essential tools for studying biological processes in living systems. scispace.comescholarship.orguci.edu The bifunctional nature of this compound makes it a suitable starting material for the synthesis of customized probes for chemical biology applications. nih.gov The bromo-group can be readily converted to other functionalities, such as azides or alkynes, for bioorthogonal conjugation reactions, or it can be used to attach reporter molecules like fluorophores or biotin. nih.govnih.govresearchgate.netrsc.org
The tetrahydropyran moiety can act as a linker or spacer, modulating the solubility and pharmacokinetic properties of the probe. researchgate.net Future research could focus on the design and synthesis of a variety of probes derived from this compound for applications in areas such as protein labeling, activity-based protein profiling, and cellular imaging.
Table 2: Potential Chemical Biology Probes Derived from this compound
| Probe Type | Reporter Group | Linker/Spacer | Potential Application |
| Fluorescent Probe | e.g., Coumarin, Fluorescein | Propoxy-tetrahydropyran | Cellular imaging, protein localization |
| Biotinylated Probe | Biotin | Propoxy-tetrahydropyran | Protein purification, interaction studies |
| Bioorthogonal Probe | e.g., Azide (B81097), Alkyne | Propoxy-tetrahydropyran | In vivo labeling and tracking |
Computational Chemistry Studies of Reactivity and Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of chemical compounds and for elucidating reaction mechanisms. nottingham.ac.ukresearchgate.netrsc.orgresearchgate.netrsc.org While experimental studies provide valuable data, computational studies can offer a deeper insight into the electronic structure and energetics of molecules and transition states.
Future research in this area could involve detailed DFT studies on the reactivity of this compound in various chemical transformations. nih.gov Such studies could help to rationalize its reactivity, predict the stereochemical outcomes of reactions, and guide the design of new catalysts and reagents. For example, computational modeling could be used to investigate the mechanism of catalytic ring-opening of the tetrahydropyran ring or to predict the efficiency of novel chiral auxiliaries derived from this compound. These theoretical investigations would complement experimental work and accelerate the discovery of new applications for this versatile molecule.
Q & A
Q. What are the established synthetic routes for 2-(3-Bromopropoxy)tetrahydro-2H-pyran?
The compound is synthesized via nucleophilic substitution or etherification. A common method involves reacting tetrahydropyran derivatives with 3-bromopropanol under basic conditions. For example:
- Step 1 : React 3-bromopropanol with tetrahydropyran in the presence of KOH in dry DMSO to form the ether linkage .
- Step 2 : Purify via column chromatography. Typical yields range from 70–85%, validated by NMR and IR spectroscopy . Alternative routes use p-toluenesulfonic acid in dichloromethane to catalyze the reaction between 3-bromopropanol and dihydro-2H-pyran derivatives .
Q. How is this compound characterized structurally?
Key characterization methods include:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.50–1.70 (m, 6H, tetrahydropyran CH₂), δ 3.40–3.80 (m, 3H, OCH₂ and BrCH₂), δ 4.70 (t, 1H, pyran-OCH) .
- ¹³C NMR : Signals at 23–25 ppm (CH₂Br), 62–68 ppm (OCH₂), 98–100 ppm (pyran-OCH) .
Q. What are the stability and storage recommendations for this compound?
- Stability : The compound is sensitive to moisture and light. Stabilization with potassium carbonate (K₂CO₃) is recommended to prevent hydrolysis of the bromopropoxy group .
- Storage : Store at –20°C in anhydrous conditions under inert gas (e.g., N₂ or Ar). Shelf life is typically 6–12 months .
Advanced Research Questions
Q. How does this compound participate in diastereoselective reactions?
The tetrahydropyran (THP) ring’s stereochemistry influences reactivity. For example:
- Catalytic Asymmetric Synthesis : Copper(II)–bisphosphine catalysts enable stereocontrol during oligomerization or cyclization reactions. The bromopropoxy group acts as a directing group, enhancing regioselectivity .
- Epoxide Ring-Opening : THP derivatives react with epoxides (e.g., using Allenylmagnesium bromide) to form spirocyclic ethers with >90% diastereomeric excess .
Q. What are its potential applications in medicinal chemistry?
- Anticancer Activity : Analogous THP derivatives (e.g., 4-bromophenoxy-THP) inhibit HMG-CoA reductase, a target in cholesterol biosynthesis, with IC₅₀ values comparable to statins .
- Drug Metabolite Synthesis : Brominated THP derivatives serve as intermediates in synthesizing metabolites of abused drugs (e.g., 5-APB and 6-APB), validated by LC-MS and NMR .
Q. How does computational modeling aid in predicting its reactivity?
- Molecular Dynamics (MD) Simulations : Predict solvent interactions (e.g., dichloromethane or THF) and stability under thermal stress. MD studies suggest the bromopropoxy group increases steric hindrance, slowing hydrolysis .
- DFT Calculations : Used to map transition states in substitution reactions (e.g., SN2 mechanisms), revealing activation energies of ~25–30 kcal/mol for bromide displacement .
Q. What catalytic systems leverage this compound as an intermediate?
- Organocatalysis : THP derivatives are precursors in asymmetric organocatalytic domino reactions. For example, THP-protected alcohols react with nitroolefins to form functionalized dihydropyrans with >90% enantiomeric excess .
- Cross-Coupling Reactions : The bromine atom enables Suzuki-Miyaura coupling with aryl boronic acids, forming biaryl ethers for pharmaceutical scaffolds .
Q. How does halogen substitution (Br vs. Cl) affect its reactivity?
- Comparative Studies : Bromine’s higher electronegativity and leaving-group ability accelerate SN2 reactions compared to chlorine. For instance, bromopropoxy-THP reacts 3× faster with NaN₃ in DMF than chloro analogs .
- Thermal Stability : Brominated derivatives decompose at higher temperatures (Td ~200°C) vs. chlorinated analogs (Td ~180°C), as shown by TGA analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
